![molecular formula C9H12N2O3 B3048372 Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 166313-50-4](/img/structure/B3048372.png)
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 166313-50-4 . It has a molecular weight of 196.21 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3- (4-bromo- phenyl (tolyl))-1H-pyrazole in absolute boiling ethanol can afford new azomethines as Schiff bases .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 .Chemical Reactions Analysis
The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4- (5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthesis of Azomethines
This compound can be used in the synthesis of azomethines, also known as Schiff bases . The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines .
Antimicrobial Activity
The obtained azomethines were found to be effective only against Gram-positive bacteria . Ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity .
Biological Activity
Azomethines based on this compound have significant potential in various types of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antituberculosis .
Synthesis of Biologically Active Derivatives
The Schiff bases can also be used as synthons in the formation of biologically active derivatives of thiazolidinedione, azetidinone, formazan, etc .
Crystal Structure Analysis
The crystal structure of ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate has been analyzed, providing valuable information for further research and applications .
Antileishmanial and Antimalarial Evaluation
Although not directly mentioned in the search results, similar compounds have been evaluated for their antileishmanial and antimalarial activities . This suggests potential applications of ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate in these areas.
Synthesis of Indole Derivatives
While not directly mentioned in the search results, similar compounds have been used in the synthesis of indole derivatives . This suggests that ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate could potentially be used in similar applications.
Synthesis of 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes
Our research group has reported the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formilation of different hydrazones . This suggests that ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate could potentially be used in similar applications.
Safety And Hazards
Future Directions
Given the wide range of applications of pyrazole derivatives in various fields, there is a continuous need to identify new biologically active compounds, including those with antimicrobial activity . Therefore, future research could focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications for them .
properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZIRBECAVHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625187 | |
Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
166313-50-4 | |
Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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